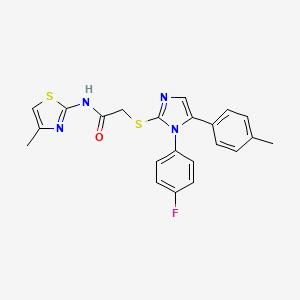

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4OS2/c1-14-3-5-16(6-4-14)19-11-24-22(27(19)18-9-7-17(23)8-10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFQRNLCAABEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC(=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

What are the common synthetic routes for this compound, and what reaction conditions are critical?

Level : Basic

Answer :

The synthesis typically involves nucleophilic substitution or condensation reactions. A key step is the coupling of a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or ethanol is often used to facilitate the reaction . For example, refluxing in ethanol with K₂CO₃ yielded the target compound after recrystallization . Variations in aryl substituents (e.g., p-tolyl vs. phenyl groups) require tailored starting materials and catalysts, as seen in analogous syntheses using Cu(I)-catalyzed click chemistry for triazole linkages .

Which spectroscopic and analytical techniques are essential for structural confirmation?

Level : Basic

Answer :

A multi-technique approach is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S stretches at ~600–700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration. For instance, aromatic protons in the 4-fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm), while methyl groups in p-tolyl resonate at δ ~2.3 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.12).

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (error <0.4%) .

- X-ray Crystallography (if available): Resolves absolute configuration, as demonstrated for structurally related imidazole-thiazole hybrids .

How can reaction conditions be optimized to improve yield and purity?

Level : Advanced

Answer :

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures. Ethanol balances reactivity and ease of recrystallization .

- Catalyst Screening : Cu(I) catalysts improve regioselectivity in triazole-forming steps, as shown in analogous syntheses .

- Base Strength : Stronger bases (e.g., NaH) may accelerate reactions but risk side products; K₂CO₃ is milder and effective for thioether formation .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted starting materials .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Level : Advanced

Answer :

Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or impurities. Mitigation strategies:

- Variable Temperature NMR : Resolves overlapping signals caused by conformational exchange .

- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves ambiguous peaks (e.g., distinguishing imidazole C-H from thiazole protons) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

- Cross-Validation : Use complementary techniques (e.g., IR vs. X-ray) to confirm functional groups and stereochemistry .

What purification methods are recommended for isolating this compound?

Level : Basic

Answer :

- Recrystallization : Ethanol is preferred due to the compound’s moderate solubility. Slow cooling yields high-purity crystals .

- Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2 gradients) separates by polarity. Monitor fractions via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

- Prep-HPLC : For scale-up, use C18 columns with acetonitrile/water (0.1% TFA) at 10 mL/min .

How can molecular docking guide hypotheses about this compound’s biological mechanism?

Level : Advanced

Answer :

Docking studies (e.g., AutoDock Vina, Glide) predict binding modes to target proteins. For example:

- Target Selection : Prioritize kinases or cyclooxygenases (COX-1/2) based on structural analogs .

- Pose Validation : Compare docking scores (ΔG < −8 kcal/mol) and interactions (H-bonds with active-site residues, hydrophobic packing) .

- Dynamic Confirmation : Follow with MD simulations (NAMD, GROMACS) to assess binding stability over 100 ns .

What strategies are used to synthesize and evaluate structural analogs for SAR studies?

Level : Advanced

Answer :

- Analog Design : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to probe electronic effects .

- Synthetic Routes : Use parallel synthesis (e.g., Ugi-azide reaction) to generate libraries .

- Biological Assays : Screen analogs for IC₅₀ values against cancer cell lines (MCF-7, HeLa) or enzymatic targets (e.g., COX-2 inhibition) .

How does crystallographic data inform the compound’s stability and reactivity?

Level : Advanced

Answer :

X-ray structures reveal:

- Conformational Rigidity : Planar imidazole-thiazole cores reduce entropic penalties during binding .

- Intermolecular Interactions : Hydrogen bonds (e.g., N-H···O=C) stabilize crystal packing, indicating potential solid-state stability .

- Torsional Angles : Measure deviations (e.g., dihedral angles >30°) to predict susceptibility to hydrolysis or oxidation .

What computational tools predict the compound’s physicochemical properties?

Level : Advanced

Answer :

- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~3.5) and pKa (thiazole N-H ≈ 8.2) .

- Solubility : COSMO-RS predicts aqueous solubility (<0.1 mg/mL), guiding formulation studies .

- ADMET Profiles : SwissADME or pkCSM forecasts bioavailability (%HIA >70%) and CYP450 interactions .

How are stability studies conducted under varying pH and temperature conditions?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.